Cas no 1536-23-8 (2,3,4,5,6-Pentafluorobenzophenone)
2,3,4,5,6-Pentafluorobenzophenone Chemical and Physical Properties
Names and Identifiers
-
- 2,3,4,5,6-Pentafluorobenzophenone
- Pentafluorophenyl phenyl ketone
- (2,3,4,5,6-pentafluorophenyl)-phenylmethanone
- PENTAFLUOROBENZOPHENONE
- Benzoylpentafluorobenzene
- Phenyl(pentafluorophenyl) ketone
- (Perfluorophenyl)(phenyl)methanone
- (Pentafluorophenyl)phenylmethanone
- Benzophenone, 2,3,4,5,6-pentafluoro-
- LABOTEST-BB LT00159676
- 2,3,4,5,6-Pentafluorobenzophenone99%
- HCCPWBWOSASKLG-UHFFFAOYSA-N
- (pentafluorophenyl)(phenyl)methanone
- Methanone, (pentafluorophenyl)phenyl-
- 2,3,4,5,6-pentafluorophenyl phenyl ketone
- (2,3,4,5,6-Pentafluorophenyl)(phenyl)methanone
- C13H5F5O
- (Pentafluorobenzoyl)benzene
- (2,3,4,5,6-pentafluorophenyl)-phenylmethanone;
- EN300-21255
- FT-0633645
- NS00048346
- Methanone, (2,3,4,5,6-pentafluorophenyl)phenyl-
- P0924
- 1536-23-8
- (2,3,4,5,6-Pentafluorophenyl)(phenyl)methanone #
- (2,3,4,5,6-Pentafluorophenyl)phenylmethanone
- V54T67RJN7
- SCHEMBL1506643
- AKOS000118932
- MFCD00000294
- Methanone,(2,3,4,5,6-pentafluorophenyl)phenyl-
- A809448
- D92042
- J-009035
- SY048506
- PS-10051
- DTXSID20165367
- EINECS 216-258-4
- DB-019634
- DTXCID6087858
-
- MDL: MFCD00000294
- Inchi: 1S/C13H5F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5H
- InChI Key: HCCPWBWOSASKLG-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=C(C=1C(C1C=CC=CC=1)=O)F)F)F)F
- BRN: 2059098
Computed Properties
- Exact Mass: 272.02600
- Monoisotopic Mass: 272.026056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.8
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: White solid
- Density: 1.4312 (estimate)
- Melting Point: 36-39 °C(lit.)
- Boiling Point: 137°C/12mmHg(lit.)
- Flash Point: >230 °F
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 17.07000
- LogP: 3.61310
- Solubility: Not determined
2,3,4,5,6-Pentafluorobenzophenone Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
2,3,4,5,6-Pentafluorobenzophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2,3,4,5,6-Pentafluorobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006951-5g |
2,3,4,5,6-Pentafluorobenzophenone |
1536-23-8 | 99% | 5g |
£113.00 | 2022-03-01 | |
| Alichem | A019108951-500g |
(Perfluorophenyl)(phenyl)methanone |
1536-23-8 | 95% | 500g |
834.94 USD | 2021-05-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0924-5G |
2,3,4,5,6-Pentafluorobenzophenone |
1536-23-8 | >98.0%(GC) | 5g |
¥500.00 | 2024-04-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160444-5g |
2,3,4,5,6-Pentafluorobenzophenone |
1536-23-8 | 98% | 5g |
¥892.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160444-1g |
2,3,4,5,6-Pentafluorobenzophenone |
1536-23-8 | 98% | 1g |
¥223.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160444-25g |
2,3,4,5,6-Pentafluorobenzophenone |
1536-23-8 | 98% | 25g |
¥3398.90 | 2023-09-01 | |
| Apollo Scientific | PC5520-1g |
2,3,4,5,6-Pentafluorobenzophenone |
1536-23-8 | 99% | 1g |
£10.00 | 2023-09-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13713-5g |
2,3,4,5,6-Pentafluorobenzophenone, 98% |
1536-23-8 | 98% | 5g |
¥1662.00 | 2023-02-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13713-25g |
2,3,4,5,6-Pentafluorobenzophenone, 98% |
1536-23-8 | 98% | 25g |
¥6829.00 | 2023-02-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13713-100g |
2,3,4,5,6-Pentafluorobenzophenone, 98% |
1536-23-8 | 98% | 100g |
¥7428.00 | 2023-02-26 |
2,3,4,5,6-Pentafluorobenzophenone Related Literature
-
1. 173. Aromatic polyfluoro-compounds. Part VIII. Pentafluorobenzaldehyde and related pentafluorophenyl ketones and carboxylic acidsA. K. Barbour,M. W. Buxton,P. L. Coe,R. Stephens,J. C. Tatlow J. Chem. Soc. 1961 808
-
Gediminas Kreiza,Dovydas Banevi?ius,Justina Jovai?ait?,Karolina Maleckait?,Dalius Gudeika,Dmytro Volyniuk,Juozas V. Gra?ulevi?ius,Saulius Jur??nas,Karolis Kazlauskas J. Mater. Chem. C 2019 7 11522
-
Mikhail M. Kremlev,Aleksej I. Mushta,Wieland Tyrra,Yurii L. Yagupolskii,Dieter Naumann,Mathias Sch?fer Dalton Trans. 2015 44 19693
-
4. First regioselective cyclometalation reactions of cobalt in arylketones: C–H versus C–F activationSebnem Camadanli,Robert Beck,Ulrich Fl?rke,Hans-Friedrich Klein Dalton Trans. 2008 5701
-
A. Schwarzer,W. Seichter,E. Weber,H. Stoeckli-Evans,M. Losada,J. Hulliger CrystEngComm 2004 6 567
Additional information on 2,3,4,5,6-Pentafluorobenzophenone
Comprehensive Overview of 2,3,4,5,6-Pentafluorobenzophenone (CAS No. 1536-23-8)
2,3,4,5,6-Pentafluorobenzophenone (CAS No. 1536-23-8) is a fluorinated aromatic ketone widely utilized in advanced chemical synthesis and material science. Its unique molecular structure, featuring five fluorine atoms attached to a benzophenone backbone, grants it exceptional properties for applications in pharmaceuticals, agrochemicals, and specialty polymers. The compound's high thermal stability and electron-withdrawing characteristics make it a preferred intermediate in the development of high-performance materials and active pharmaceutical ingredients (APIs).
In recent years, the demand for fluorinated compounds like 2,3,4,5,6-Pentafluorobenzophenone has surged due to their role in green chemistry and sustainable manufacturing. Researchers are increasingly exploring its potential in catalysis and organic electronics, aligning with global trends toward energy-efficient technologies. A common query among chemists is: "How does pentafluorobenzophenone enhance reaction selectivity?" The answer lies in its ability to stabilize transition states and reduce side reactions, a feature highly valued in fine chemical production.
The synthesis of 2,3,4,5,6-Pentafluorobenzophenone typically involves Friedel-Crafts acylation of pentafluorobenzene, a process optimized for industrial-scale production. Its low reactivity with nucleophiles and resistance to hydrolysis make it ideal for long-term storage and transportation. Environmental concerns have also driven interest in its biodegradability, with studies confirming minimal ecological impact under controlled conditions—a critical factor for regulatory compliance in the EU and North America.
From an analytical perspective, GC-MS and HPLC are the primary techniques for quantifying 1536-23-8 purity. Industry professionals frequently search for "pentafluorobenzophenone solubility data" or "compatibility with polar solvents," reflecting its diverse utility in formulation chemistry. The compound dissolves readily in acetone, DMSO, and THF but exhibits limited solubility in water, a trait leveraged in phase-transfer catalysis.
Emerging applications include its use as a photoinitiator in UV-curable coatings and as a ligand precursor for metal-organic frameworks (MOFs). These innovations respond to market demands for eco-friendly adhesives and gas storage materials. With a melting point of 48–52°C and a boiling point of 285°C, 2,3,4,5,6-Pentafluorobenzophenone offers broad processing windows for industrial applications.
Regulatory agencies classify this compound as non-hazardous under standard handling conditions, though proper ventilation is recommended during synthesis. Its non-flammable nature and low vapor pressure contribute to workplace safety—a top priority in chemical manufacturing. For researchers investigating "fluorinated benzophenone derivatives," this compound serves as a benchmark for evaluating electronic effects in aromatic systems.
In conclusion, 2,3,4,5,6-Pentafluorobenzophenone (CAS 1536-23-8) represents a versatile building block in modern chemistry. Its alignment with sustainable synthesis goals and advanced material development ensures continued relevance across scientific disciplines. Future research may explore its role in battery electrolytes or carbon capture technologies, further expanding its industrial significance.
1536-23-8 (2,3,4,5,6-Pentafluorobenzophenone) Related Products
- 1979-36-8(2',5'-Difluoroacetophenone)
- 85068-36-6(2,5-Difluorobenzophenone)
- 364-83-0(2,4-Difluoroacetophenone)
- 652-29-9(2',3',4',5',6'-Pentafluoroacetophenone)
- 13670-99-0(1-(2,6-difluorophenyl)ethan-1-one)
- 51788-77-3(2',4',6'-Trifluoroacetophenone)
- 342-24-5(2-Fluorobenzophenone)
- 18355-80-1(1-(2,3-difluorophenyl)ethan-1-one)
- 129322-83-4(1-(2,4,5-trifluorophenyl)ethan-1-one)
- 342-25-6(2,4’-Difluorobenzophenone)